4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-dichloropyrimidine with 3-hydroxypyrrolidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium methoxide, and a solvent, such as methanol . The mixture is refluxed for a certain period, followed by cooling and isolation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common reagents used in these reactions include sodium methoxide, methanol, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Research: It is used in the study of biological pathways and the development of new bioactive molecules.
Industrial Applications: The compound is used in the production of fine chemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: This compound lacks the hydroxyl group present in this compound, which can affect its reactivity and applications.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound has an amino group instead of the hydroxypyrrolidinyl group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C9H10ClN3O2 |
---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
4-chloro-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-7(4-14)9(12-5-11-8)13-2-1-6(15)3-13/h4-6,15H,1-3H2 |
InChI-Schlüssel |
BXJRCTNSBAMQIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C2=C(C(=NC=N2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.